molecular formula C4H4F2N2O B13579747 5-(Difluoromethyl)isoxazol-3-amine

5-(Difluoromethyl)isoxazol-3-amine

Katalognummer: B13579747
Molekulargewicht: 134.08 g/mol
InChI-Schlüssel: SOQFZRLEGYGRIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-acetylenic oximes with suitable reagents under mild conditions. For instance, the reaction of α,β-acetylenic oximes with hydroxylamine hydrochloride in the presence of a base like potassium carbonate can yield the desired isoxazole .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methylisoxazol-3-amine
  • 5-Chloromethylisoxazol-3-amine
  • 5-Trifluoromethylisoxazol-3-amine

Uniqueness

5-(Difluoromethyl)isoxazol-3-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds .

Eigenschaften

Molekularformel

C4H4F2N2O

Molekulargewicht

134.08 g/mol

IUPAC-Name

5-(difluoromethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)8-9-2/h1,4H,(H2,7,8)

InChI-Schlüssel

SOQFZRLEGYGRIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(ON=C1N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.